molecular formula C8H6ClIN4O B1466821 N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide CAS No. 1162680-96-7

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide

Cat. No. B1466821
CAS RN: 1162680-96-7
M. Wt: 336.52 g/mol
InChI Key: GPMFRGLHEJIIDJ-UHFFFAOYSA-N
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Description

  • Appearance : Solid form


Molecular Structure Analysis

The molecular structure of N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide consists of an imidazo[1,2-b]pyridazine core with chloro and iodo substituents. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software .


Chemical Reactions Analysis

  • Functional Group Transformations : The acetamide group can react with other functional groups .


Physical And Chemical Properties Analysis

  • Stability : Assess its stability under different conditions .

Mechanism of Action

The specific biological mechanism of action for N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide remains elusive. Researchers would need to investigate its potential targets, binding interactions, and cellular effects. It could be relevant in drug discovery or material science .

Safety and Hazards

  • Storage : Store it as a combustible solid (Storage Class Code 11) .

Future Directions

  • Optimize its synthesis for practical applications .

properties

IUPAC Name

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN4O/c1-4(15)11-8-7(10)14-6(12-8)3-2-5(9)13-14/h2-3H,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMFRGLHEJIIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a CHCl3 (20 mL) solution of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide (320.4 mg, 1521 μmol) was added n-iodosuccinimide (167.4 μl, 1673 μmol) as a solid in a single portion. The solution was maintained at rt for 20 min, then poured into water. The resulting mixture was extracted with CH2Cl2 (1×50 mL). The layers were separated and the organic layer was washed with saturated aqueous Na2S2O3 (1×20 mL) and brine (1×10 mL). The organic layer was dried (Na2SO4) and concentrated for purification by MPLC (CombiFlash® Companion®, Teledyne Isco, Lincoln, Nebr.). The residue was taken up in minimal CH2Cl2/MeOH and absorbed onto a 25 g silica loading cartridge and passed through a Redi-Sep® pre-packed silica gel column (80 g) (Teledyne Isco, Lincoln, Nebr.) using a gradient of 1% MeOH in CH2Cl2 to 10% MeOH in CH2Cl2 to afford N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide (427.0 mg, 83.41% yield) as a grey solid. LCMS (ESI positive ionization) m/z: 337.2 (M+1).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
320.4 mg
Type
reactant
Reaction Step One
Quantity
167.4 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
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N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
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N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
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N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
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N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
Reactant of Route 6
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N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide

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